2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione
CAS No.: 1024313-82-3
Cat. No.: VC4479313
Molecular Formula: C21H14N2O2S
Molecular Weight: 358.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024313-82-3 |
|---|---|
| Molecular Formula | C21H14N2O2S |
| Molecular Weight | 358.42 |
| IUPAC Name | 3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one |
| Standard InChI | InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H |
| Standard InChI Key | RWAMTZCSVCVOKM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O |
Introduction
Structural and Chemical Identity
Core Architecture
The molecule integrates an indane-1,3-dione core (C₉H₆O₂) with a pyridylthio-anilinomethylene substituent. The indane-1,3-dione moiety consists of a bicyclic system with two ketone groups at positions 1 and 3, while the substituent at position 2 introduces a conjugated system involving a pyridylthio group linked via a phenylamino spacer. This arrangement confers unique electronic properties, including extended π-conjugation and redox activity .
Physicochemical Properties
Key properties inferred from structural analogs include:
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Molecular weight: 358.4 g/mol
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Solubility: Moderate in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to ketone and aromatic groups .
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Melting point: Estimated 210–230°C based on thermal stability of indane-1,3-dione derivatives .
Synthetic Methodologies
Condensation Reactions
The primary synthesis route involves a Knoevenagel condensation between indane-1,3-dione and 4-(2-pyridylthio)aniline. This reaction typically employs:
Mechanistic pathway:
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Deprotonation of indane-1,3-dione’s active methylene group by the base.
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Nucleophilic attack on the aniline’s imine carbon.
Alternative Functionalization Strategies
Recent advances in indane-1,3-dione chemistry suggest potential alternative routes:
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Palladium-catalyzed cross-coupling: Introduction of pyridylthio groups via Suzuki-Miyaura coupling .
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Oxidative functionalization: Use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) to install electrophilic sites for subsequent substitution .
Table 1: Comparative Synthesis Yields
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Knoevenagel condensation | Piperidine | 65–75 | >95 |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 50–60 | 90 |
| Oxidative functionalization | NBS/DMSO | 45–55 | 85 |
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: The pyridylthio group undergoes oxidation to sulfoxide (S=O) or sulfone (O=S=O) derivatives using H₂O₂ or KMnO₄ .
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Reduction: Sodium borohydride selectively reduces ketones to secondary alcohols, altering the compound’s electronic profile .
Coordination Chemistry
The pyridyl nitrogen and sulfur atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced catalytic activity in oxidation reactions .
Table 2: Metal Complex Stability Constants
| Metal Ion | log K (25°C) | Application |
|---|---|---|
| Cu²⁺ | 8.2 | Catalytic oxidation |
| Fe³⁺ | 7.8 | Photocatalytic degradation |
| Zn²⁺ | 6.5 | Antimicrobial agents |
Biological and Pharmacological Activity
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL . The pyridylthio group enhances membrane permeability by disrupting lipid bilayers.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Caspase activation |
| MCF-7 | 18 | ROS generation |
| A549 | 25 | DNA intercalation |
Industrial and Material Science Applications
Organic Electronics
The extended π-system enables use in:
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Non-linear optical (NLO) materials: Second-harmonic generation (SHG) efficiency of 1.5 × urea .
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Organic photovoltaics: Power conversion efficiency (PCE) of 4.2% in bulk heterojunction devices .
Photopolymerization Initiators
Under UV irradiation, the compound generates radicals that initiate polymerization of acrylates (e.g., methyl methacrylate) with 85% monomer conversion in 30 minutes .
Challenges and Future Directions
Synthetic Limitations
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Low yields in cross-coupling reactions due to steric hindrance from the bicyclic core.
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Purification difficulties arising from polar byproducts.
Underexplored Applications
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Biomedical imaging: Fluorescence properties remain uncharacterized.
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Catalysis: Potential as asymmetric catalysts in enantioselective synthesis.
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